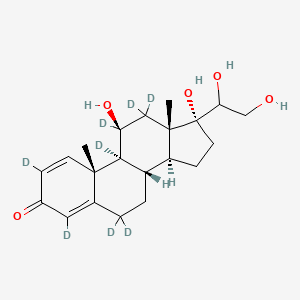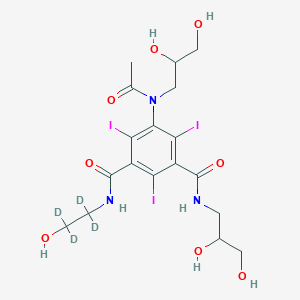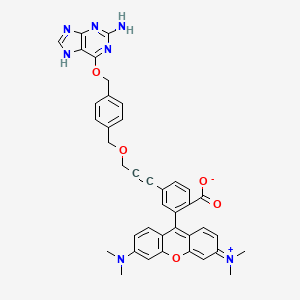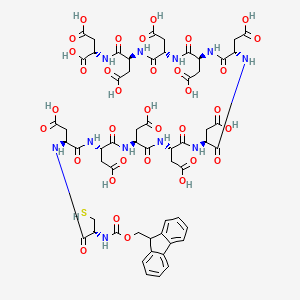
Zaltoprofen-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zaltoprofen-13C,d3: is a labeled version of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Zaltoprofen itself is known for its potent anti-inflammatory and analgesic properties, primarily acting as a selective cyclooxygenase-2 (COX-2) inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Zaltoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zaltoprofen molecule. The general synthetic route for Zaltoprofen includes the use of 5-(1-propionyl)-2-thiophenyl phenylacetic acid as an initiator, followed by rearrangement, hydrolysis, and cyclization . The rearrangement step often involves illumination to heat, which enhances the reaction efficiency and yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly and suitable for mass production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Zaltoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of Zaltoprofen S-oxide.
Reduction: This reaction can convert this compound back to its parent compound.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include Zaltoprofen S-oxide, 10-Hydroxyzaltoprofen, and other derivatives .
Aplicaciones Científicas De Investigación
Zaltoprofen-13C,d3 is widely used in scientific research due to its labeled isotopes, which make it an excellent tracer for quantitation during drug development. Its applications include:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies.
Biology: Helps in studying the biological pathways and interactions of Zaltoprofen.
Medicine: Used in the development of new NSAIDs and understanding their mechanisms.
Industry: Employed in the quality control and standardization of pharmaceutical products
Mecanismo De Acción
Zaltoprofen-13C,d3 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby providing anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Ibuprofen: Another NSAID with similar anti-inflammatory properties but less selective for COX-2.
Diclofenac: A potent NSAID with a broader range of action but higher gastrointestinal side effects.
Ketoprofen: Similar to Zaltoprofen but with different pharmacokinetic properties.
Uniqueness: Zaltoprofen-13C,d3 is unique due to its labeled isotopes, which provide enhanced capabilities for research and development. Its selective inhibition of COX-2 also makes it a preferred choice for studies focused on inflammation and pain without the gastrointestinal side effects commonly associated with other NSAIDs .
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |
Clave InChI |
MUXFZBHBYYYLTH-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)










